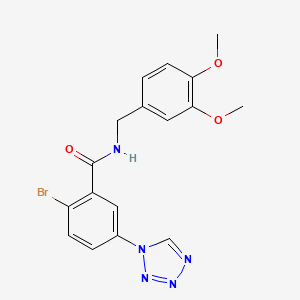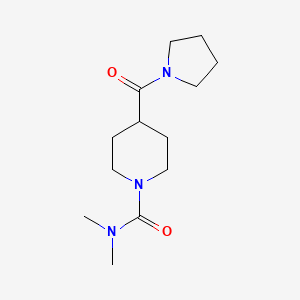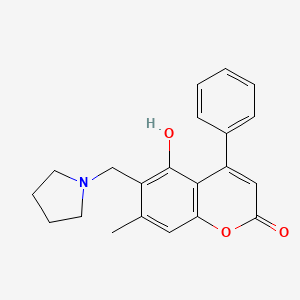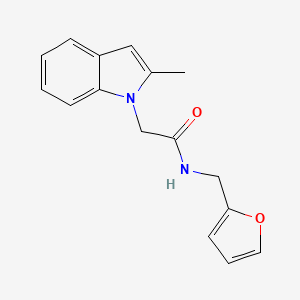![molecular formula C25H18N2O5 B11154696 N-(3-cyanophenyl)-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B11154696.png)
N-(3-cyanophenyl)-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanophenyl)-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyanophenyl group, a methoxyphenyl group, and a chromenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the chromenyl core. This is followed by the introduction of the methoxyphenyl group and the cyanophenyl group. Common reagents used in these reactions include acetic anhydride, methoxybenzaldehyde, and cyanobenzene. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-cyanophenyl)-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chromenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanophenyl)-2-{[4-(4-hydroxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
- N-(3-cyanophenyl)-2-{[4-(4-ethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
- N-(3-cyanophenyl)-2-{[4-(4-methylphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
Uniqueness
N-(3-cyanophenyl)-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is unique due to the presence of the methoxy group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities.
Properties
Molecular Formula |
C25H18N2O5 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C25H18N2O5/c1-30-19-7-5-17(6-8-19)22-13-25(29)32-23-12-20(9-10-21(22)23)31-15-24(28)27-18-4-2-3-16(11-18)14-26/h2-13H,15H2,1H3,(H,27,28) |
InChI Key |
NIHGXHCGSPUCDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NC4=CC=CC(=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11154615.png)

![methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11154620.png)
![8-methoxy-7'-[(pentamethylbenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11154628.png)

![2-oxo-4-propyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11154640.png)
![(7E)-N-hydroxy-2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-imine](/img/structure/B11154648.png)

![N~6~-carbamoyl-N~2~-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-lysine](/img/structure/B11154659.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11154678.png)

![[4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone](/img/structure/B11154683.png)
![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B11154695.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11154703.png)
